molecular formula C41H56FN3O11 B12842121 (2R,3S,7R,9R,10R,11R,13S,E)-10-(((2S,3R,4S,6R)-3-(Benzoyloxy)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxooxacyclotetradec-4-en-3-yl 1H-imidazole-1-carboxylate

(2R,3S,7R,9R,10R,11R,13S,E)-10-(((2S,3R,4S,6R)-3-(Benzoyloxy)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxooxacyclotetradec-4-en-3-yl 1H-imidazole-1-carboxylate

Cat. No.: B12842121
M. Wt: 785.9 g/mol
InChI Key: SXWSSTURFOHOTD-OWVKWGBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R,3S,7R,9R,10R,11R,13S,E)-10-(((2S,3R,4S,6R)-3-(Benzoyloxy)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxooxacyclotetradec-4-en-3-yl 1H-imidazole-1-carboxylate” is a complex organic molecule with a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. The reaction conditions typically involve the use of specific reagents, solvents, and catalysts to achieve the desired transformations. Detailed synthetic routes would include:

    Step 1: Formation of the tetrahydro-2H-pyran-2-yl intermediate.

    Step 2: Introduction of the benzoyloxy and dimethylamino groups.

    Step 3: Formation of the oxacyclotetradec-4-en-3-yl core.

    Step 4: Final coupling with the imidazole-1-carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways involved.

Properties

Molecular Formula

C41H56FN3O11

Molecular Weight

785.9 g/mol

IUPAC Name

[(2R,3S,4Z,7R,9R,10R,11R,13S)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate

InChI

InChI=1S/C41H56FN3O11/c1-12-30-39(6,56-38(50)45-19-18-43-23-45)21-24(2)31(46)25(3)22-40(7,51-11)34(27(5)33(47)41(8,42)37(49)53-30)55-36-32(29(44(9)10)20-26(4)52-36)54-35(48)28-16-14-13-15-17-28/h13-19,21,23,25-27,29-30,32,34,36H,12,20,22H2,1-11H3/b24-21-/t25-,26-,27+,29+,30-,32-,34-,36+,39+,40-,41+/m1/s1

InChI Key

SXWSSTURFOHOTD-OWVKWGBJSA-N

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(\C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)/C)(C)OC(=O)N4C=CN=C4

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4

Origin of Product

United States

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